N-(3,4-dimethoxyphenethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N4O4/c1-22-14(16(17,18)19)21-23(15(22)25)9-13(24)20-7-6-10-4-5-11(26-2)12(8-10)27-3/h4-5,8H,6-7,9H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZMIKUMPYUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions. The general steps include:
- Formation of Triazole Ring : The initial step involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the triazole structure.
- Substitution Reactions : Following the formation of the triazole ring, substitution reactions are performed to introduce the dimethoxyphenethyl and acetamide groups.
- Purification : The crude product is purified through recrystallization or chromatography.
Antimicrobial Activity
This compound has shown promising antimicrobial properties in various studies:
- In Vitro Studies : Research indicates that this compound exhibits significant antibacterial activity against several strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest effective inhibition at low concentrations .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.20 |
| Escherichia coli | 0.50 |
| Bacillus subtilis | 0.75 |
Anticancer Activity
Recent studies have also evaluated the anticancer potential of this compound:
- Cell Viability Assays : In cell line studies, varying concentrations of this compound resulted in reduced viability of cancer cells compared to control groups. Notably, it showed a dose-dependent response in inhibiting cell proliferation in breast and lung cancer cell lines .
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. Preliminary docking studies suggest that it may inhibit enzymes critical for bacterial cell wall synthesis and interfere with cancer cell signaling pathways.
Case Studies
Several case studies have been published highlighting the efficacy of this compound:
- Study on Bacterial Resistance : A study published in International Journal of Pharmaceutical Sciences demonstrated that this compound effectively reduced resistance in MRSA strains when used in combination with conventional antibiotics .
- Anticancer Research : Another study focused on its anticancer properties revealed that treatment with this compound led to apoptosis in cancer cells via activation of caspase pathways .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the triazole ring is often associated with enhanced activity against various bacterial strains . For instance:
| Study | Compound | Activity |
|---|---|---|
| Sachdeva et al., 2024 | N-(3,4-dimethoxyphenethyl)-2-(4-methyl-5-oxo...) | Antimicrobial potential against specific pathogens |
Anticancer Properties
The compound has shown promise in anticancer studies. In vitro assays suggest that it may inhibit the growth of cancer cell lines. For example:
| Study | Cell Line | Percent Growth Inhibition |
|---|---|---|
| Zhuang et al., 2013 | SNB-19 | 86.61% |
| Zhuang et al., 2013 | OVCAR-8 | 85.26% |
| Zhuang et al., 2013 | NCI-H40 | 75.99% |
These findings highlight its potential as a therapeutic agent in oncology .
Potential Applications
Given its structural characteristics and biological activities, this compound could have several applications:
Pharmaceutical Development :
It may serve as a lead compound for developing new antimicrobial or anticancer drugs.
Research Tool :
The compound can be utilized in biochemical studies to elucidate mechanisms of disease or drug action.
Agricultural Applications :
Due to its antimicrobial properties, it could be explored for use in agricultural settings to protect crops from pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with several triazolone and acetamide derivatives. Below is a comparative analysis based on substituent variations, biological activities, and applications.
Structural Analogues in Agrochemicals
Carfentrazone-ethyl
- Structure : Ethyl 2-chloro-3-[2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl]propionate.
- Key Features: A triazolinone herbicide developed by FMC, targeting protoporphyrinogen oxidase (PPO) in broadleaf weeds. The trifluoromethyl group and triazolone ring are critical for herbicidal activity.
- Comparison : Unlike the target compound, carfentrazone-ethyl lacks the acetamide linkage but shares the trifluoromethyl-triazolone motif. Its ethyl ester group enhances bioavailability in plants, whereas the target compound’s 3,4-dimethoxyphenethyl group may improve soil persistence or systemic mobility .
Oxadixyl
- Structure : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide.
- Key Features: A fungicidal acetamide derivative targeting oomycete pathogens. The oxazolidinone ring and methoxy group contribute to its mode of action.
- Comparison: Both compounds feature acetamide backbones, but oxadixyl’s oxazolidinone ring replaces the triazolone core. The 3,4-dimethoxyphenethyl group in the target compound likely confers distinct target specificity compared to oxadixyl’s dimethylphenyl group .
Structural Analogues in Pharmaceutical Chemistry
N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-Acetamide
- Structure : Features a thioxo-triazole ring instead of the oxo-triazolone in the target compound.
- Comparison : The oxo group in the target compound may enhance stability under physiological conditions compared to the thioxo variant .
N-(2,3-dimethylcyclohexyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide
- Structure : Contains an imidazolidinedione core instead of triazolone.
- Key Features : The fluorophenyl group enhances binding to hydrophobic enzyme pockets.
Data Tables
Table 1: Structural Comparison of Key Analogues
Table 2: Substituent Impact on Properties
Research Findings and Implications
- The 3,4-dimethoxyphenethyl group may reduce photodegradation compared to simpler alkyl chains .
- Synthetic Challenges : Introducing the trifluoromethyl group requires specialized fluorination techniques, while the triazolone ring’s synthesis demands precise control to avoid side reactions (e.g., thione formation) .
- Crystallographic Insights : Programs like SHELXL and ORTEP-3 enable detailed analysis of hydrogen-bonding patterns in triazolone derivatives, critical for understanding structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
